Lipophilicity Advantage: Higher XLogP3-AA Enables Enhanced Membrane Permeability Prediction
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene exhibits a computed XLogP3-AA of 4.1 [1]. This value is 0.1 units higher than the 4.0 of the regioisomer 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5) [2] and approximately 0.5 units higher than the 3.55 of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (CAS 1027513-81-0) . The increased lipophilicity, attributable to the combined effect of the fluorine substituent and the trifluoroethyl group, may translate to improved passive membrane permeability in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: 4.0; 1-Bromo-2-(2,2,2-trifluoroethyl)benzene: 3.55 |
| Quantified Difference | +0.1 and +0.5 units, respectively |
| Conditions | XLogP3-AA algorithm as implemented in PubChem 2024.11.20 |
Why This Matters
In medicinal chemistry campaigns, higher lipophilicity within a narrow range can optimize blood-brain barrier penetration or cellular uptake, making this compound a strategically differentiated starting material for CNS-targeted libraries.
- [1] PubChem. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene - Computed Properties. CID 45790615. National Center for Biotechnology Information. View Source
- [2] ChemicalBook. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (155820-88-5) - Computed Descriptors. ChemicalBook. View Source
